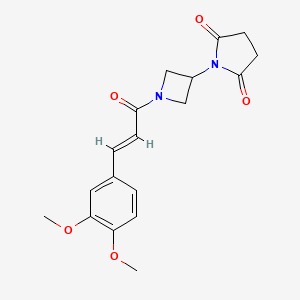

![molecular formula C17H13F2N3O2 B2917236 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide CAS No. 946257-27-8](/img/structure/B2917236.png)

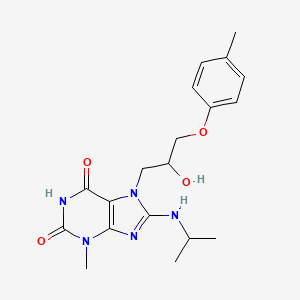

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide” is a chemical compound . It is a derivative of the pyrido[1,2-a]pyrimidin-4-one class . The molecular formula is C17H14F2N3O2 .

Synthesis Analysis

The synthesis of this compound could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[1,2-a]pyrimidin-4-one core . The pyrido-pyrimidine moiety is involved only in π-π stacking interactions in the structure and not in any C-H…π contacts .Chemical Reactions Analysis

The chemical reactions involving this compound could include the displacement of the 3′ adenosine terminal base (A17) which was involved in a π-stacking interaction with the 4-oxo-4H-pyrido .Applications De Recherche Scientifique

Structural Analysis and Synthetic Approaches

One study discusses the stabilization of cis secondary amide conformation using pentafluorophenyl, a method potentially applicable for manipulating the structural properties of compounds including pyrimidinyl derivatives (Forbes, Beatty, & Smith, 2001). Another research focuses on the crystallographic investigation of pyrimidine derivatives, emphasizing the importance of molecular recognition processes in drug action, which could have implications for the design of new pharmaceuticals containing pyrimidine structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Antiproliferative Activity and Molecular Docking Studies

Research on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide highlights its antiproliferative activity against various cancer cell lines and provides insights through molecular docking studies on its potential mechanism of action (Huang et al., 2020). This study suggests a framework for evaluating similar compounds' therapeutic potential.

Insecticidal and Antibacterial Potential

A study on the synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation investigates their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Such research underscores the broader applications of pyrimidine derivatives in developing new pesticides and antimicrobial agents.

Anticonvulsant and Antidepressant Activities

Research on pyrido[2,3-d]pyrimidine derivatives designed and synthesized as potential anticonvulsants and antidepressants showcases the pharmacological potential of compounds with a pyrimidine base in treating neurological disorders (Zhang, Wang, Wen, Li, & Quan, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-9-3-6-14-20-10(2)15(17(24)22(14)8-9)21-16(23)12-5-4-11(18)7-13(12)19/h3-8H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKUPUPBQVQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=C(C=C3)F)F)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)

![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)

![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)

![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)